molecular formula C8H7N3O2S B2862652 7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 1351238-08-8

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B2862652
CAS No.: 1351238-08-8
M. Wt: 209.22
InChI Key: WNBDDKULTLGXJX-UHFFFAOYSA-N
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Description

“7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid” is a chemical compound with the CAS Number: 1351238-08-8 . It has a molecular weight of 209.23 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, has been achieved by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . This involves the coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The yields from these reactions are generally good to excellent .


Molecular Structure Analysis

The InChI Code for “this compound” is 1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid derivatives are synthesized and evaluated for their antimicrobial properties. These derivatives, including thienopyridine, pyrazolopyridine, and pyridothienopyrimidine, demonstrate significant antimicrobial activities. The synthesis involves various chemical reactions, highlighting the potential of these compounds in developing new antimicrobial agents (Rateb, Abdelaziz, & Zohdi, 2011).

Antitumor Activity Evaluation

The antitumoral potential of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been evaluated across different human tumor cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. These compounds exhibit selective toxicity against tumor cells without significant harm to non-tumor cells, suggesting their potential as anticancer agents. The study also examines the effects of these compounds on cell cycle profile and apoptosis, providing insights into their mechanism of action (Rodrigues et al., 2021).

Energy Level Engineering for Solar Cells

This compound derivatives have been used in the engineering of organic sensitizers for dye-sensitized solar cells (DSSCs). The study focuses on optimizing the lowest unoccupied molecular orbital (LUMO) levels to improve the photovoltaic performance of DSSCs. Different anchoring groups and the incorporation of phenylene units are explored to achieve efficient electron injection and enhanced power conversion efficiency, demonstrating the application of these compounds in renewable energy technologies (Wu et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBDDKULTLGXJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(SC2=NC=CN=C12)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate 11 (9.1 g, 27.3 mmol) and KOH (3 eq) in THF (40 mL), ethanol (40 mL) and water (20 mL) was stirred overnight at 60° C. Concentrated by evaporation (±10 mL), ice cold citric acid solution was added (200 mL) and stirred for 10 min. The resulting precipitate was collected, washed with water and dried to give compound 7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid 12 (5.6 g, 98%). 1H-NMR (400 MHz, DMSO-d6) 3.49 (s, 3H), 7.59 (br s, 2H) 8.72 (d, J=2.3 Hz, 1H), 8.74 (d, J=2.3 Hz, 1H) 12.95 (br s, 1H). (m/z)=210 (M+H)+.
Name
7-(2,2,2-trifluoro-N-methylacetamido)thieno[2,3-b]pyrazine-6-carboxylate
Quantity
9.1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

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